molecular formula C16H14FN3O4 B15153739 2-fluoro-N-(2-{[(2-nitrophenyl)carbonyl]amino}ethyl)benzamide

2-fluoro-N-(2-{[(2-nitrophenyl)carbonyl]amino}ethyl)benzamide

Cat. No.: B15153739
M. Wt: 331.30 g/mol
InChI Key: RMKIRWFAFFOCNQ-UHFFFAOYSA-N
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Description

2-fluoro-N-(2-{[(2-nitrophenyl)carbonyl]amino}ethyl)benzamide is a complex organic compound that belongs to the class of benzamides This compound is characterized by the presence of a fluorine atom, a nitrophenyl group, and a benzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-fluoro-N-(2-{[(2-nitrophenyl)carbonyl]amino}ethyl)benzamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 2-fluorobenzoyl chloride with 2-nitroaniline in the presence of a base such as triethylamine. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product. The intermediate product is then subjected to further reactions, including acylation and amination, to obtain the final compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-fluoro-N-(2-{[(2-nitrophenyl)carbonyl]amino}ethyl)benzamide undergoes various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group under suitable conditions.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride are used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted benzamides with various functional groups.

Scientific Research Applications

2-fluoro-N-(2-{[(2-nitrophenyl)carbonyl]amino}ethyl)benzamide has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of 2-fluoro-N-(2-{[(2-nitrophenyl)carbonyl]amino}ethyl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-fluoro-N-(2-{[(2-nitrophenyl)carbonyl]amino}ethyl)benzamide: shares similarities with other benzamide derivatives such as:

Uniqueness

  • The presence of both a fluorine atom and a nitrophenyl group in this compound imparts unique chemical properties, such as increased stability and reactivity. These features make it a valuable compound for various research applications, distinguishing it from other similar compounds.

Properties

Molecular Formula

C16H14FN3O4

Molecular Weight

331.30 g/mol

IUPAC Name

N-[2-[(2-fluorobenzoyl)amino]ethyl]-2-nitrobenzamide

InChI

InChI=1S/C16H14FN3O4/c17-13-7-3-1-5-11(13)15(21)18-9-10-19-16(22)12-6-2-4-8-14(12)20(23)24/h1-8H,9-10H2,(H,18,21)(H,19,22)

InChI Key

RMKIRWFAFFOCNQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NCCNC(=O)C2=CC=CC=C2F)[N+](=O)[O-]

Origin of Product

United States

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